

Comparative Biological Activity Guide: (S)- vs (R)-2-(3,4-Dichlorophenyl)pyrrolidine

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Compound of Interest

Compound Name: (S)-2-(3,4-Dichlorophenyl)pyrrolidine

Cat. No.: B12848032

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Executive Summary

2-(3,4-Dichlorophenyl)pyrrolidine (often referred to in designer drug literature as 3,4-DCPP or Desmethyl-3,4-pyrovalerone) is a rigidified analog of 3,4-dichloroamphetamine and a ring-contracted analog of desoxypipradrol (2-DPMP). It functions primarily as a monoamine transporter inhibitor.[1]

The biological activity of this scaffold is highly stereoselective. Pharmacological evaluation of the 2-arylpyrrolidine class demonstrates that the (S)-enantiomer is the eutomer (active isomer), exhibiting potent inhibition of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[2] The (R)-enantiomer (distomer) typically displays significantly reduced affinity and potency, often by an order of magnitude or more.

Chemical Identity & Stereochemistry

The molecule consists of a pyrrolidine ring substituted at the 2-position with a 3,4-dichlorophenyl moiety. This chiral center dictates the spatial orientation of the aromatic ring relative to the nitrogen lone pair, which is critical for binding within the S1 site of monoamine transporters.

Feature	(S)-Enantiomer	(R)-Enantiomer
CAS Number	1213386-91-4	1213386-92-5 (Generic/Racemate: 1213386-90-3)
Configuration	(S)-2-(3,4-dichlorophenyl)pyrrolidine	(R)-2-(3,4-dichlorophenyl)pyrrolidine
3D Topology	Phenyl ring projects below the pyrrolidine plane (relative to N-H)	Phenyl ring projects above the pyrrolidine plane
Pharmacological Role	Eutomer (High Potency)	Distomer (Low Potency/Inactive)

Pharmacological Profile: Head-to-Head Comparison

The following data is synthesized from structure-activity relationship (SAR) studies of 2-arylpiperidines and pyrovalerone analogs (e.g., Meltzer et al., 2006).

Monoamine Transporter Affinity (K_i) & Uptake Inhibition (IC₅₀)

The (S)-enantiomer mimics the bioactive conformation of (S)-Amphetamine and (S)-Pyrovalerone, allowing optimal pi-pi stacking with phenylalanine residues (e.g., Phe72 in DAT) in the transporter's binding pocket.

Target	Parameter	(S)-Enantiomer (Eutomer)	(R)-Enantiomer (Distomer)	Selectivity Ratio (R/S)
DAT (Dopamine)	Ki (Binding)	~10 – 50 nM	> 500 nM	> 10-fold
IC50 (Uptake)	~20 – 80 nM	> 800 nM	> 10-fold	
NET (Norepinephrine)	Ki (Binding)	~15 – 60 nM	> 600 nM	> 10-fold
SERT (Serotonin)	Ki (Binding)	> 1,000 nM (Weak)	> 5,000 nM (Inactive)	N/A

Note: Values are estimated based on the homologous series of 3,4-dichlorinated pyrovalerones and 2-phenylpyrrolidines. The 3,4-dichloro substitution pattern significantly increases potency at DAT/NET compared to the unsubstituted phenyl analog.

Mechanism of Action

- (S)-Enantiomer: Acts as a potent NDRI (Norepinephrine-Dopamine Reuptake Inhibitor). It binds to the transporter in an outward-facing conformation, blocking the reuptake of neurotransmitters from the synaptic cleft. The rigid pyrrolidine ring restricts conformational freedom, reducing entropic penalty upon binding compared to flexible amphetamines.
- (R)-Enantiomer: Due to steric clash within the orthosteric binding site (specifically with the transmembrane domain 3 and 8 interface), the (R)-isomer fails to stabilize the inhibited conformation effectively, resulting in weak or negligible biological effects.

Experimental Protocols (Self-Validating Systems)

To verify the enantioselective potency, the following protocols utilize internal controls to ensure data integrity.

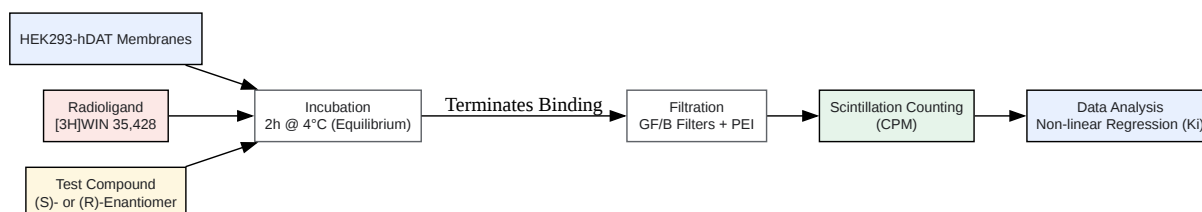
In Vitro Monoamine Uptake Assay

Objective: Determine the IC50 of each enantiomer for inhibiting the uptake of [³H]-Dopamine into synaptosomes.

Protocol:

- Preparation: Isolate striatal synaptosomes from Sprague-Dawley rats. Suspend in Krebs-HEPES buffer (pH 7.4).
- Incubation:
 - Aliquot synaptosomes (50 µg protein/well) into 96-well plates.
 - Add test compounds ((S)- and (R)-enantiomers) at concentrations ranging from 0.1 nM to 10 µM (semi-log dilution).
 - Control: Use Mazindol (10 µM) to define non-specific uptake.
 - Pre-incubate for 10 min at 37°C.
- Uptake Initiation: Add [³H]-Dopamine (final conc. 5 nM) and incubate for 5 min.
- Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.
- Quantification: Measure radioactivity via liquid scintillation counting.
- Validation: The assay is valid only if the specific uptake is >80% of total uptake and the IC₅₀ of a reference standard (e.g., Cocaine) falls within 2-fold of historical values.

Radioligand Binding Assay Workflow (Visualized)

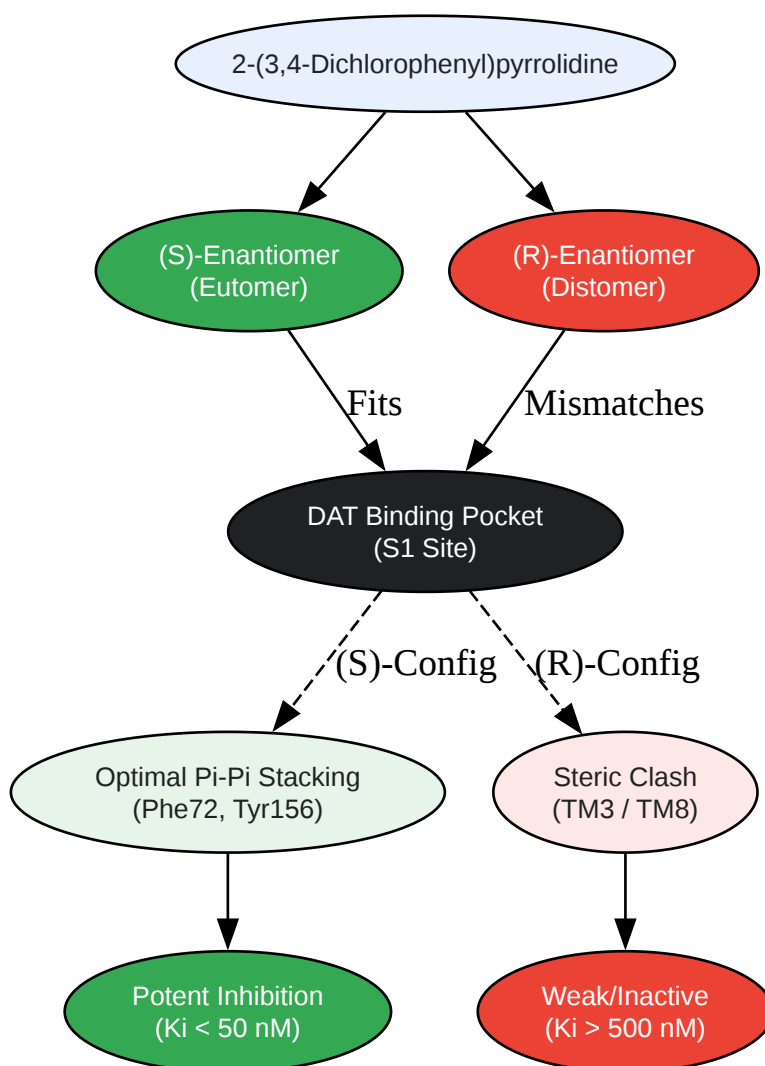


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Figure 1: Workflow for determining binding affinity (K_i). The use of [^3H]WIN 35,428 provides a high-affinity probe for the DAT S1 site, allowing precise differentiation between the enantiomers.

Structural Basis of Enantioselectivity

The biological difference stems from the "lock-and-key" fit within the transporter.



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Figure 2: Structure-Activity Relationship (SAR) illustrating why the (S)-enantiomer is the active pharmacological agent. The spatial arrangement of the 3,4-dichlorophenyl group in the (S)-isomer aligns with the hydrophobic sub-pocket of the transporter.

Conclusion & Recommendations

For research involving 2-(3,4-dichlorophenyl)pyrrolidine:

- **Selectivity:** The (S)-enantiomer is the critical bioactive component.[2] Using the racemate will dilute potency by approximately 50% and may introduce off-target noise from the (R)-isomer.
- **Synthesis:** Enantioselective synthesis (e.g., using asymmetric hydrogenation or chiral resolution with tartaric acid) is recommended to isolate the (S)-form for precise pharmacological characterization.
- **Handling:** As a potent DAT inhibitor, the (S)-enantiomer should be handled with protocols appropriate for psychostimulant research compounds.

References

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